molecular formula C21H19N5O B2606842 N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide CAS No. 2380190-86-1

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide

Cat. No.: B2606842
CAS No.: 2380190-86-1
M. Wt: 357.417
InChI Key: AOVXAGKLEMULNK-UHFFFAOYSA-N
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Description

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines a pyrazine ring, an azetidine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and a halogenated precursor.

    Coupling of the pyrazine and azetidine rings: This step involves the formation of a bond between the two rings, often facilitated by a coupling reagent such as EDCI or DCC.

    Attachment of the naphthalene moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide
  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(phenyl)acetamide

Uniqueness

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide stands out due to its unique combination of a pyrazine ring, an azetidine ring, and a naphthalene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-25(17-13-26(14-17)21-19(12-22)23-9-10-24-21)20(27)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,17H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVXAGKLEMULNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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